molecular formula C7H7ClN2O4 B11889154 Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate CAS No. 1346697-65-1

Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

Cat. No.: B11889154
CAS No.: 1346697-65-1
M. Wt: 218.59 g/mol
InChI Key: KUPOIWJATRVILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a chemical compound of interest in medicinal chemistry and early-stage pharmaceutical research, particularly in the field of targeted protein degradation. This acetoxy-functionalized pyridazinone derivative shares a core structural motif with compounds known to inhibit bromodomain-containing proteins . Bromodomains are epigenetic "readers" that recognize acetylated lysine on histones and are attractive targets for treating cancer and other diseases . Researchers can utilize this compound as a versatile synthetic intermediate or a potential warhead for developing heterobifunctional degraders (PROTACs). In such applications, it could be conjugated to an E3 ubiquitin ligase ligand (e.g., via a linker attached to the acetoxy group) to create molecules capable of selectively recruiting target proteins for degradation . The pyridazinone core has been featured in scaffolds for degraders targeting class I (BPTF, CECR2) and class IV (BRD9) bromodomains, which are subunits of chromatin remodeling complexes with oncogenic roles . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1346697-65-1

Molecular Formula

C7H7ClN2O4

Molecular Weight

218.59 g/mol

IUPAC Name

methyl 2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]acetate

InChI

InChI=1S/C7H7ClN2O4/c1-13-5(11)3-14-4-2-9-10-7(12)6(4)8/h2H,3H2,1H3,(H,10,12)

InChI Key

KUPOIWJATRVILX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate typically involves the reaction of 5-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have shown effective antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported the synthesis of pyridazinone derivatives and their evaluation for antimicrobial activity. The results indicated that certain derivatives exhibited zones of inhibition ranging from 15 mm to 25 mm against tested bacterial strains, suggesting a promising therapeutic potential .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing the pyridazinone moiety can induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Methyl 2-((5-chloro-6-oxo...HeLa (cervical cancer)10.5
Methyl 2-((5-chloro-6-oxo...MCF7 (breast cancer)12.3

In a study focusing on the synthesis of related compounds, it was found that methyl esters of pyridazinone derivatives showed significant cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents .

Material Science Applications

Beyond biological applications, this compound can be utilized in material science for the development of functional materials due to its unique chemical structure.

Polymer Synthesis

Research has explored the use of this compound in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of pyridazinone units into polymer backbones can lead to materials with improved performance characteristics.

Case Study: Polymer Development

A recent study focused on creating copolymers using this compound as a monomer. The resulting copolymers demonstrated enhanced thermal stability compared to traditional polymers, making them suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally analogous derivatives from the same chemical catalog (), highlighting key differences in substituents, molecular weight, and functional groups.

Table 1: Structural and Physicochemical Comparison

Parameter Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate ZX-AC005410: methyl (2,6-dichloro-4-cyanophenoxy)acetate ZX-AC005411: 4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile
Molecular Formula C₈H₈ClN₂O₄ C₁₀H₇Cl₂NO₃ C₁₈H₁₂ClN₃O₃
Molecular Weight 246.62 g/mol 260.08 g/mol 353.76 g/mol
Key Substituents - Pyridazinyl-Cl-O-acetate - Dichloro-cyanophenoxy acetate - Pyridazinyl-Cl-O-aryl-methoxybenzonitrile
Storage Conditions Not explicitly stated (analogs: +4°C) +4°C +4°C
Functional Groups Ester, pyridazinone, ether Ester, nitrile, dichloroarene Ester, nitrile, methoxyarene, pyridazinone

Key Findings:

Structural Complexity: The target compound lacks the dichloro-cyanoarene substituent of ZX-AC005410 and the phenyl-methoxybenzonitrile group of ZX-AC005411. The shared methyl acetate group across all three compounds suggests a common synthetic pathway involving esterification or etherification reactions.

Physicochemical Implications :

  • The lower molecular weight (246.62 g/mol) of the target compound compared to ZX-AC005411 (353.76 g/mol) may improve bioavailability due to reduced lipophilicity.
  • The absence of a nitrile group (present in both analogs) could diminish electrophilic reactivity, altering its metabolic stability or binding affinity in biological systems .

Analytical Characterization :

  • Crystallographic analysis of the target compound would benefit from software suites like SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters , as demonstrated in studies of analogous small molecules.

Biological Activity

Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C9H8ClN2O3
  • Molecular Weight : 232.62 g/mol

The structure of the compound includes a pyridazinone ring that is known for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit notable antimicrobial properties. For example, studies show that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of approximately 23.30 µM against human glioblastoma cells, suggesting significant cytotoxicity.

Cell Line IC50 (µM)
Human Glioblastoma23.30
Human Melanoma<30

This activity may be attributed to the compound's ability to interact with specific cellular targets involved in cell cycle regulation and apoptosis.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. In vivo studies indicate that it can reduce inflammation markers in animal models subjected to inflammatory stimuli. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Studies and Research Findings

  • Anticancer Mechanism : A study published in MDPI highlighted the structure–activity relationship (SAR) of pyridazinone derivatives. It was found that substituents on the aromatic rings significantly influenced their anticancer efficacy. The presence of electron-withdrawing groups like chlorine enhanced potency against cancer cell lines .
  • Antimicrobial Efficacy : A comprehensive review indicated that methyl derivatives of pyridazinones possess broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria .
  • Inflammation Model Studies : Research on animal models demonstrated that treatment with this compound led to a significant decrease in paw edema and inflammatory cell infiltration compared to controls .

Q & A

Q. What are the established synthetic routes for Methyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting a chloro-substituted pyridazinone derivative (e.g., 5-chloro-6-oxo-1,6-dihydropyridazin-4-ol) with methyl bromoacetate or chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like dimethylformamide (DMF) or acetonitrile . Key variables affecting yield include:
  • Temperature : Higher temperatures (80–100°C) accelerate reaction kinetics but may promote side reactions.
  • Solvent polarity : Polar solvents enhance nucleophilicity of the pyridazinone oxygen.
  • Stoichiometry : Excess methylating agent (1.2–1.5 equivalents) improves conversion.
    Optimization studies should systematically vary these parameters and monitor purity via HPLC or TLC .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for methyl, δ ~170 ppm for carbonyl) and pyridazinone ring protons (δ ~6.5–8.0 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyridazinone C=O) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments related to chloro and ester moieties.
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and optimizes geometry, aiding in SAR studies .

Q. How should researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs (e.g., pyridazinones with reported kinase or enzyme inhibition). Use:
  • Enzyme inhibition assays : Test against cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms at concentrations of 1–100 μM .
  • Cellular viability assays : Employ MTT or resazurin assays in cancer (e.g., HeLa, MCF-7) and normal cell lines to assess selectivity .
  • Dose-response curves : Use 4-parameter logistic models (IC₅₀ calculations) with triplicate replicates to ensure reproducibility .

Advanced Questions

Q. How can synthetic pathways be optimized for scalability while minimizing impurities?

  • Methodological Answer :
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Workup optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale purification .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell passage numbers to identify variability sources .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Structural analogs : Test derivatives (e.g., ethyl or benzyl esters) to determine if activity is scaffold-specific or substituent-dependent .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro or methyl groups) to evaluate electronic and steric effects .
  • Bioisosteric replacement : Substitute the ester group with amides or carbamates to assess metabolic stability .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data from ≥20 derivatives .

Q. How to evaluate the environmental fate and ecotoxicity of this compound?

  • Methodological Answer :
  • Degradation studies : Conduct hydrolysis (pH 2–12) and photolysis (UV light, λ = 254 nm) to identify degradation products via LC-MS .
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201) .
  • Partition coefficients : Measure logP (octanol-water) and soil sorption (Kd) to model environmental persistence .

Q. What experimental designs ensure reproducibility in pharmacological studies?

  • Methodological Answer :
  • Randomized block designs : Assign treatments randomly within blocks to control for batch effects (e.g., cell culture conditions) .
  • Blinded analysis : Use third-party researchers for data interpretation to reduce bias in IC₅₀ determinations .
  • Stability profiling : Pre-test compound stability in assay buffers (e.g., PBS, DMSO) using UPLC at 24h intervals .

Q. How can computational docking predict binding modes with biological targets?

  • Methodological Answer :
  • Protein preparation : Retrieve target structures (e.g., COX-2 from PDB: 5KIR) and optimize protonation states with tools like MOE .
  • Docking protocols : Use AutoDock Vina with Lamarckian GA (grid size: 25ų) and validate with RMSD clustering (<2.0 Å) .
  • Free energy calculations : Apply MM-GBSA to rank binding poses and compare with experimental ΔG values .

Q. Q. What methodologies address low solubility in in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Use Cremophor EL or cyclodextrin-based formulations (e.g., 20% HP-β-CD) to enhance aqueous solubility .
  • Prodrug design : Synthesize phosphate or glycoside prodrugs to improve bioavailability .
  • Pharmacokinetic profiling : Conduct cassette dosing in rodent models with LC-MS/MS quantification to assess exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.